Chloro(triethyl)-lambda~5~-phosphanol

Description

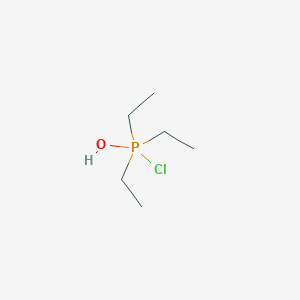

Chloro(triethyl)-λ⁵-phosphanol is a pentavalent phosphorus compound with the molecular formula C₆H₁₅ClOP. Its structure consists of a central phosphorus atom bonded to three ethyl groups, one hydroxyl (-OH) group, and one chlorine atom, adopting a trigonal bipyramidal geometry (λ⁵ designation). This compound belongs to the class of organophosphorus derivatives, which are pivotal in catalysis, agrochemicals, and pharmaceutical intermediates.

Properties

CAS No. |

38960-87-1 |

|---|---|

Molecular Formula |

C6H16ClOP |

Molecular Weight |

170.62 g/mol |

IUPAC Name |

chloro-triethyl-hydroxy-λ5-phosphane |

InChI |

InChI=1S/C6H16ClOP/c1-4-9(7,8,5-2)6-3/h8H,4-6H2,1-3H3 |

InChI Key |

JHGGNBWKVHFOCE-UHFFFAOYSA-N |

Canonical SMILES |

CCP(CC)(CC)(O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(triethyl)-lambda~5~-phosphanol typically involves the reaction of triethylphosphine with a chlorinating agent. One common method is the reaction of triethylphosphine with chlorine gas or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes where triethylphosphine is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chloro(triethyl)-lambda~5~-phosphanol undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.

Reduction Reactions: The compound can be reduced to form triethylphosphine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include triethylphosphine derivatives with various substituents replacing the chlorine atom.

Oxidation Reactions: The major product is triethylphosphine oxide.

Reduction Reactions: The primary product is triethylphosphine.

Scientific Research Applications

Chloro(triethyl)-lambda~5~-phosphanol has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a therapeutic agent.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Chloro(triethyl)-lambda~5~-phosphanol involves the interaction of the phosphorus atom with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. In oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of phosphine oxides. These reactions are facilitated by the unique electronic properties of the phosphorus atom and its ability to form stable bonds with various substituents.

Comparison with Similar Compounds

Triethyl Phosphate (O,O,O-Triethyl Phosphate)

- Molecular Formula : C₆H₁₅O₄P

- Key Features : A neutral ester of phosphoric acid with three ethyl groups.

- Comparison: Reactivity: Lacks the hydroxyl and chlorine substituents, making it less acidic and less reactive toward nucleophilic substitution compared to Chloro(triethyl)-λ⁵-phosphanol. Applications: Widely used as a plasticizer and flame retardant, whereas Chloro(triethyl)-λ⁵-phosphanol’s chlorine and hydroxyl groups may enable specialized applications in coordination chemistry or as a synthetic intermediate .

Triethyl Phosphorothioate (O,O,O-Triethyl Phosphorothioate)

- Molecular Formula : C₆H₁₅O₃PS

- Key Features : Sulfur replaces one oxygen in the phosphate ester.

- Comparison: Stability: The thioate (S=) group increases resistance to hydrolysis compared to phosphate esters. Chloro(triethyl)-λ⁵-phosphanol’s hydroxyl group likely enhances solubility in polar solvents but may reduce thermal stability. Toxicity: Phosphorothioates are often employed as pesticides; the chlorine substituent in Chloro(triethyl)-λ⁵-phosphanol could confer distinct toxicological profiles .

(Chloromethyl)triphenylphosphonium Chloride

- Molecular Formula : C₁₉H₁₇Cl₂P

- Key Features : A quaternary phosphonium salt with a chloromethyl group.

- Comparison: Structure: Tetravalent phosphorus vs. pentavalent in Chloro(triethyl)-λ⁵-phosphanol. Applications: Used in Wittig reactions to generate alkenes; Chloro(triethyl)-λ⁵-phosphanol’s hydroxyl group may enable hydrogen bonding, influencing its role in catalysis or supramolecular chemistry .

1-Propanol, 2-Chloro-, Phosphate (3:1)

- Molecular Formula : C₉H₁₈Cl₃O₄P

- Key Features : A phosphate ester with chlorine and hydroxyl substituents.

- Comparison: Solubility: The additional hydroxyl groups in Chloro(triethyl)-λ⁵-phosphanol may enhance water solubility compared to this fully esterified derivative. Synthetic Utility: Both compounds could serve as intermediates, but Chloro(triethyl)-λ⁵-phosphanol’s mixed substituents (Cl, OH) offer unique reactivity for stepwise functionalization .

Data Table: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Oxidation State (P) | Key Substituents | Notable Applications |

|---|---|---|---|---|---|

| Chloro(triethyl)-λ⁵-phosphanol | C₆H₁₅ClOP | 182.60 | +5 | Cl, OH, 3 Et | Research intermediate, catalysis |

| Triethyl Phosphate | C₆H₁₅O₄P | 182.15 | +5 | 3 OEt | Plasticizers, flame retardants |

| Triethyl Phosphorothioate | C₆H₁₅O₃PS | 198.22 | +5 | S, 3 OEt | Pesticides, lubricants |

| (Chloromethyl)triphenylphosphonium Chloride | C₁₉H₁₇Cl₂P | 353.22 | +3 | Cl, Ph₃ | Wittig reactions |

| 1-Propanol, 2-Chloro-, Phosphate (3:1) | C₉H₁₈Cl₃O₄P | 347.53 | +5 | 3 Cl, OPr | Solvent, intermediate |

Research Findings and Insights

- Environmental Impact: Triethyl phosphorothioate () and related compounds are monitored in groundwater due to toxicity; Chloro(triethyl)-λ⁵-phosphanol’s environmental persistence remains uncharacterized .

- Synthetic Versatility : The compound’s chlorine and hydroxyl groups could enable diverse transformations, such as nucleophilic displacement or coordination to metals, akin to phosphonium salts () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.